N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide
Description
N-[(1-Hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring linked to a hydroxy-substituted cyclohexene moiety. This compound belongs to a broader class of sulfonamides, which are widely studied for their diverse biological activities, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S2/c13-11(6-2-1-3-7-11)9-12-17(14,15)10-5-4-8-16-10/h2,4-6,8,12-13H,1,3,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWHVZAXRUPPSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNS(=O)(=O)C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds under specific conditions.
Introduction of the hydroxyl group: The hydroxyl group can be introduced via hydroboration-oxidation or other suitable methods.
Attachment of the thiophene ring: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid derivative reacts with a suitable halide precursor.
Formation of the sulfonamide group: The final step involves the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Formation of cyclohex-2-en-1-one derivatives.
Reduction: Formation of cyclohex-2-en-1-ylmethylamine derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues, enhancing binding affinity. The hydroxyl group can also form hydrogen bonds, contributing to the overall stability of the compound-enzyme complex.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
N-(3-Oxocyclohexyl)thiophene-2-sulfonamide ()
- Structure: Features a cyclohexenone (3-oxocyclohexyl) group instead of the hydroxycyclohexenylmethyl substituent.
- Synthesis : Prepared via conjugate addition of thiophene-2-sulfonamide to cyclohex-2-en-1-one, yielding 73% after purification .
- Properties : Isolated as a white solid with distinct $ ^1H $ NMR signals (e.g., δ 7.62 ppm for thiophene protons). The ketone group may enhance electrophilicity compared to the hydroxyl group in the target compound.
Compound 18 ()
- Structure: [11-endo]-N-(5,6,7,8,9,10-hexahydro-6,9-methanobenzoannulen-11-yl)-thiophene-2-sulfonamide.
- Activity : A gamma-secretase inhibitor with a bulky annulene substituent, highlighting the role of steric bulk in enzyme inhibition. This contrasts with the smaller hydroxycyclohexenyl group in the target compound, which may alter binding affinity .
N-(2-Benzoylbenzyl)-N-(phenylethynyl)thiophene-2-sulfonamide ()
- Structure : Contains a benzoylbenzyl and phenylethynyl group, introducing aromatic and alkyne functionalities.
- Properties : Melting point of 95–96°C, suggesting higher crystallinity compared to compounds with aliphatic substituents .
Biological Activity
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : CHNOS
- Molecular Weight : 237.32 g/mol
- CAS Number : 2097935-97-0
This structure indicates the presence of a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
Antimicrobial Properties
Sulfonamides, including derivatives like this compound, are recognized for their bacteriostatic effects. They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for nucleic acid production. Recent studies have shown that hybridization of sulfonamides with various heterocyclic moieties enhances their biological activity. For instance, hybrids that include thiophene structures have demonstrated improved efficacy against resistant bacterial strains .
The mechanism by which this compound exerts its effects involves:
- Inhibition of Dihydropteroate Synthase : This enzyme is critical in the folate biosynthesis pathway in bacteria. By inhibiting this enzyme, sulfonamides prevent the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid.
- Synergistic Effects : When used in combination with other antibiotics, such as beta-lactams, these compounds can exhibit synergistic effects that enhance overall antimicrobial activity .
Study on Antimicrobial Efficacy
A study published in 2020 explored the efficacy of various sulfonamide derivatives against multi-drug resistant strains of Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to traditional sulfonamides .
Hybridization Research
Research conducted on sulfonamide hybrids revealed that introducing cyclohexene moieties into the structure improved solubility and bioavailability. This was particularly noted in derivatives that maintained the thiophene ring, which contributed to enhanced interaction with bacterial targets .
Comparative Analysis of Sulfonamide Derivatives
| Compound Name | Molecular Weight | Activity Type | Efficacy Against Bacteria |
|---|---|---|---|
| This compound | 237.32 | Antimicrobial | High against resistant strains |
| 5-chloro-N-[...]-carboxamide | 271.76 | Antimicrobial | Moderate against Gram-positive |
| 7 alpha-hydroxyethyl... | Not specified | Beta-lactamase Inhibitor | Low against cephalosporinase |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves:
- Step 1 : Thiophene sulfonylation using thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane at 0–5°C) to form the sulfonamide core.
- Step 2 : Introduction of the hydroxycyclohexenylmethyl group via nucleophilic substitution or coupling reactions (e.g., using 1-hydroxycyclohex-2-en-1-ylmethanol and a Mitsunobu catalyst).
- Optimization : Monitor reaction progress via TLC and adjust pH/temperature to minimize side products. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the cyclohexenyl group and sulfonamide linkage.
- HPLC : Purity assessment (>95%) using a C18 column (acetonitrile/water mobile phase).
- X-ray crystallography : Resolve stereochemistry and intramolecular interactions (e.g., hydrogen bonds between sulfonamide and hydroxyl groups). SHELXL software is recommended for refinement .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Assays :
- Enzyme inhibition : Test against carbonic anhydrase or kinases (IC₅₀ determination via fluorometric assays).
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?
- Methods :
- Molecular docking : Use AutoDock Vina to predict binding affinity to targets like COX-2 or β-lactamases.
- QSAR studies : Correlate electronic properties (e.g., Hammett σ values of substituents) with bioactivity.
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .
Q. What strategies resolve contradictions in bioactivity data across different synthetic batches?
- Approach :
- Batch comparison : Analyze impurities via LC-MS; trace metal contaminants (e.g., Pd from coupling reactions) can skew results.
- Conformational analysis : Use X-ray or NOESY NMR to detect polymorphic forms affecting activity.
- Dose-response validation : Re-test in triplicate with standardized cell lines .
Q. How does the hydroxyl group’s stereochemistry impact the compound’s stability and reactivity?
- Key findings :
- Stability : The cis configuration (hydroxyl and cyclohexene double bond) enhances intramolecular H-bonding, reducing oxidation susceptibility.
- Reactivity : Axial hydroxyl groups participate in SN2 reactions, while equatorial positions favor elimination under acidic conditions.
- Experimental validation : Use dynamic NMR to study ring-flipping kinetics .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Solutions :
- Catalyst choice : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation catalysts.
- Crystallization-induced asymmetric transformation (CIAT) : Enhances enantiomeric excess (>99%) via controlled cooling.
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real-time .
Key Research Gaps and Future Directions
- Mechanistic studies : Elucidate the role of the sulfonamide group in target binding via isotopic labeling (¹⁵N/³⁴S).
- In vivo models : Evaluate pharmacokinetics in rodent models (e.g., bioavailability, half-life).
- Polymer-supported synthesis : Develop recyclable catalysts for greener large-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
